molecular formula C26H22N2O5S B2990925 (E)-4-(4-hydroxy-3-methoxybenzylidene)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one CAS No. 1322210-82-1

(E)-4-(4-hydroxy-3-methoxybenzylidene)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one

Cat. No.: B2990925
CAS No.: 1322210-82-1
M. Wt: 474.53
InChI Key: QQNISQUYBYYMER-KGENOOAVSA-N
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Description

This compound belongs to the imidazolone class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its structure features a benzylidene group substituted with hydroxy and methoxy moieties at positions 4 and 3, respectively, a thioether linkage connected to a 4-methoxyphenyl-2-oxoethyl group, and a phenyl substituent at position 1 of the imidazolone core.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-32-20-11-9-18(10-12-20)23(30)16-34-26-27-21(14-17-8-13-22(29)24(15-17)33-2)25(31)28(26)19-6-4-3-5-7-19/h3-15,29H,16H2,1-2H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNISQUYBYYMER-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC(=C(C=C3)O)OC)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)CSC2=N/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(4-hydroxy-3-methoxybenzylidene)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by an imidazole ring substituted with various functional groups, which contribute to its biological activity. The presence of hydroxy and methoxy groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with imidazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Induction of apoptosis
Compound BA5498.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against several bacterial strains. The mechanism is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Interference with Signal Transduction Pathways : It can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of imidazole derivatives, including the target compound, against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against drug-resistant bacterial strains. The findings revealed that it exhibited potent activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key differences in molecular weight, solubility, and stability arise from substituent variations:

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Yield (%) Notable Substituents
Target Compound C₂₆H₂₁N₂O₅S 479.52* N/A 4-Hydroxy-3-methoxybenzylidene, thioether
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one C₁₇H₁₃NO₃ 279.29 64 4-Methoxybenzylidene, phenyl
Compound C1 C₂₁H₁₇ClN₄OS 408.90 N/A 3-Chlorobenzothiophene, dimethylamino group
(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one C₂₀H₁₆F₃N₃O₃S 459.42 N/A Ethoxy, trifluoromethyl, thiazolone core

*Calculated based on formula.

The target compound’s higher molecular weight and polarity (due to hydroxy/methoxy groups) may enhance solubility in polar solvents compared to purely aromatic analogs like the oxazolone in . However, steric hindrance from the thioether group could reduce crystallinity.

Pharmacological Profiles

While bioactivity data for the target compound are absent in the evidence, trends from related compounds suggest:

  • Antimicrobial Activity: Imidazolones with electron-withdrawing groups (e.g., chloro, cyano) exhibit stronger growth inhibition against Gram-positive bacteria . The thioether in the target compound may enhance membrane permeability, analogous to sulfur-containing antibiotics.
  • Anticancer Potential: Benzylidene-substituted heterocycles (e.g., isorhamnetin glycosides in ) show cytotoxicity via kinase inhibition. The hydroxy and methoxy groups in the target compound may confer similar antioxidant or pro-apoptotic effects .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Alkylation of ethyl 4-hydroxyphenylacetate with 2-methoxyethyl bromide in DMF under inert atmosphere (60°C, K₂CO₃ as base), yielding intermediates like ethyl 2-(4-(2-methoxyethoxy)phenyl)acetate .
  • Step 2 : Condensation of intermediates with thio-containing reagents (e.g., 2-(4-methoxyphenyl)-2-oxoethyl thiol) under reflux conditions, often using dry benzene or toluene as solvents .
  • Step 3 : Cyclization via hydrazine hydrate treatment to form the imidazolone core . Key factors : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess hydrazine hydrate (10 mL, 99%) improves cyclization efficiency .

Q. How is the compound’s stereochemistry and structural configuration validated?

  • X-ray crystallography confirms the (E)-configuration of the benzylidene moiety and planar imidazolone ring .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent positions: Methoxy groups resonate at δ 3.8–4.0 ppm, while the thioether linkage (C-S) appears as a singlet near δ 3.5 ppm .
  • IR spectroscopy detects carbonyl stretching (C=O) at ~1700 cm⁻¹ and hydroxyl (O-H) vibrations at ~3400 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data across synthetic batches?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : The imidazolone core may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the dominant tautomer .
  • Byproduct formation : Unreacted intermediates (e.g., oxazolones) can overlap signals. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate with LC-MS .
  • Solvent effects : Polar solvents like DMF may induce shifts. Compare spectra in consistent solvents (e.g., CDCl₃) .

Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • QSAR models : Correlate logP (calculated ~2.8) and solubility to estimate bioaccumulation potential .
  • Hydrolysis studies : Under acidic/alkaline conditions (pH 3–10), monitor degradation products (e.g., methoxyphenyl fragments) via HPLC-UV .

Q. What experimental designs optimize in vitro bioactivity studies against cancer cell lines?

  • Dose-response assays : Use MTT/PrestoBlue assays at concentrations 1–100 µM, with doxorubicin as a positive control .
  • Combination therapy : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
  • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (caspase-3, PARP cleavage) .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

  • Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from 20 hrs to 2–4 hrs, improving yield by 15–20% .
  • Protecting groups : Temporarily protect hydroxyl groups (e.g., with acetyl) to prevent side reactions .

Q. What advanced techniques characterize tautomeric equilibria in solution?

  • Variable-temperature NMR : Monitor tautomer ratios at 25–80°C to calculate equilibrium constants .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR/Raman spectra to identify dominant tautomers .

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